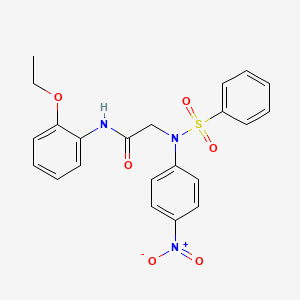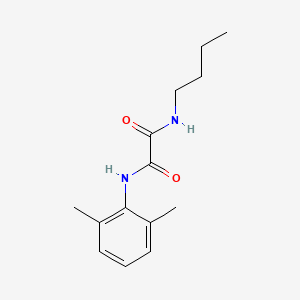
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ENPG, is a chemical compound that has gained significant attention in the field of scientific research. ENPG is a glycine transporter 1 (GlyT1) inhibitor that has been studied for its potential use in treating various neurological disorders.
Mechanism of Action
ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, ENPG prevents the reuptake of glycine, leading to an increase in glycine concentration in the synaptic cleft. This increased glycine concentration leads to an increase in NMDA receptor activation, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
ENPG has been shown to have a positive effect on cognitive function and memory. ENPG increases the concentration of glycine in the synaptic cleft, leading to an increase in NMDA receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory. ENPG has also been shown to have a positive effect on mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using ENPG in lab experiments is that it is a selective N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means it does not affect other neurotransmitter systems. This allows for more precise studies on the effects of N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One limitation of using ENPG in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on ENPG could focus on its potential use in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more soluble forms of ENPG for easier administration in vivo. Further studies could also investigate the long-term effects of ENPG on cognitive function and memory.
Synthesis Methods
ENPG can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-ethoxyaniline with nitrobenzene to form N-(2-ethoxyphenyl)-nitroaniline. The second step involves the reaction of N-(2-ethoxyphenyl)-nitroaniline with chlorosulfonic acid to form N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide. The final step involves the reaction of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide with glycine to form ENPG.
Scientific Research Applications
ENPG has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft, leading to an increase in N-methyl-D-aspartate (NMDA) receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-21-11-7-6-10-20(21)23-22(26)16-24(17-12-14-18(15-13-17)25(27)28)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMMCITBHZHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)

![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)
![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)
